molecular formula C6H12ClNO B14031837 3-Azabicyclo[4.1.0]heptan-5-OL hcl

3-Azabicyclo[4.1.0]heptan-5-OL hcl

Cat. No.: B14031837
M. Wt: 149.62 g/mol
InChI Key: QGCJCHQTBPAYFS-UHFFFAOYSA-N
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Description

3-Azabicyclo[410]heptan-5-OL hydrochloride is a bicyclic compound that contains a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride typically involves the reduction of spirocyclic oxetanyl nitriles. This process can be catalyzed by various transition metals, such as cobalt chloride (CoCl2) and iron chloride (FeCl3), under specific reaction conditions . The reaction mechanism involves the formation of the bicyclic structure through a series of cyclization and reduction steps.

Industrial Production Methods

Industrial production of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride may involve scalable approaches that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can further modify the bicyclic structure.

    Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various functionalized derivatives .

Scientific Research Applications

3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.1]heptanes: These compounds share a similar bicyclic structure but differ in the ring size and nitrogen atom position.

    Bicyclo[3.1.1]heptanes: These compounds lack the nitrogen atom but have similar structural features.

Uniqueness

3-Azabicyclo[4.1.0]heptan-5-OL hydrochloride is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H12ClNO

Molecular Weight

149.62 g/mol

IUPAC Name

3-azabicyclo[4.1.0]heptan-5-ol;hydrochloride

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-7-2-4-1-5(4)6;/h4-8H,1-3H2;1H

InChI Key

QGCJCHQTBPAYFS-UHFFFAOYSA-N

Canonical SMILES

C1C2C1C(CNC2)O.Cl

Origin of Product

United States

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